Home > Products > Screening Compounds P65044 > Methyl 3,5-diiodo-4-methoxybenzoate
Methyl 3,5-diiodo-4-methoxybenzoate - 4253-10-5

Methyl 3,5-diiodo-4-methoxybenzoate

Catalog Number: EVT-1753859
CAS Number: 4253-10-5
Molecular Formula: C9H8I2O3
Molecular Weight: 417.97 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Methyl 3,5-diiodo-4-methoxybenzoate is a synthetic organic compound notable for its potential applications in pharmaceuticals and material science. This compound is classified under benzoates, which are esters derived from benzoic acid. Its molecular formula is C10H8I2O3C_10H_8I_2O_3, and it features two iodine substituents and a methoxy group on a benzoate structure, contributing to its unique chemical properties.

Source and Classification

Methyl 3,5-diiodo-4-methoxybenzoate can be synthesized through various chemical reactions involving iodination and esterification processes. It falls within the classification of halogenated organic compounds, specifically iodinated benzoates, which are of interest in medicinal chemistry due to their biological activity and potential as drug candidates.

Synthesis Analysis

Methods

The synthesis of methyl 3,5-diiodo-4-methoxybenzoate typically involves the iodination of methyl 4-methoxybenzoate. A common method includes the use of iodine monochloride or iodine in the presence of an oxidizing agent like hydrogen peroxide. The reaction conditions often require controlled temperatures and solvents to optimize yields.

Technical Details

  1. Starting Materials: Methyl 4-methoxybenzoate and iodine or iodine monochloride.
  2. Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or acetonitrile at temperatures ranging from room temperature to 60 °C.
  3. Yield: Typical yields can reach up to 88% depending on the reaction conditions and purification methods employed .
Molecular Structure Analysis

Structure

The molecular structure of methyl 3,5-diiodo-4-methoxybenzoate features:

  • A benzoate core with a methoxy group (-OCH₃) at the para position relative to the ester group.
  • Two iodine atoms located at the meta positions (3 and 5) on the aromatic ring.

Data

  • Molecular Formula: C10H8I2O3C_{10}H_8I_2O_3
  • Molecular Weight: 392.98 g/mol
  • Melting Point: The melting point of similar iodinated compounds typically ranges around 150–170 °C .
Chemical Reactions Analysis

Reactions

Methyl 3,5-diiodo-4-methoxybenzoate can participate in various chemical reactions typical for aromatic compounds:

  1. Nucleophilic Substitution: The iodine atoms can serve as leaving groups in nucleophilic substitution reactions.
  2. Electrophilic Aromatic Substitution: The methoxy group can activate the aromatic ring towards further substitution reactions.

Technical Details

The compound's reactivity is influenced by the presence of electron-withdrawing iodine groups, which can stabilize negative charges during nucleophilic attacks, thereby facilitating various synthetic pathways.

Mechanism of Action

Process

The mechanism of action for methyl 3,5-diiodo-4-methoxybenzoate in biological systems may involve:

  1. Interaction with Biological Targets: The compound's structure allows it to interact with enzymes or receptors, potentially modulating biological pathways.
  2. Formation of Reactive Intermediates: Upon metabolic activation, it may form reactive species that can bind to cellular macromolecules.

Data

Research indicates that halogenated compounds often exhibit enhanced biological activity due to their ability to mimic natural substrates or disrupt normal biochemical processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellow solid.
  • Solubility: Soluble in organic solvents like ethanol and dichloromethane but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose upon prolonged exposure to light or heat.
  • Reactivity: Reacts readily with nucleophiles due to the presence of electrophilic iodine atoms.

Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are used to characterize this compound, confirming its structure through distinct spectral features .

Applications

Methyl 3,5-diiodo-4-methoxybenzoate has several scientific uses:

  1. Pharmaceutical Development: Investigated for potential therapeutic applications due to its unique structural properties that may influence biological activity.
  2. Material Science: Explored for use in synthesizing novel polymers or materials with specific electronic or optical properties.
Introduction to Methyl 3,5-diiodo-4-methoxybenzoate in Modern Therapeutics

Historical Context of Iodinated Benzoate Derivatives in Medicinal Chemistry

Iodinated benzoate derivatives have traversed a significant evolutionary pathway in pharmaceutical development, with their origins rooted in the early recognition of iodine's biological significance. The historical application of iodine-rich natural sources (such as seaweed) in traditional medicine provided initial clues to iodine's therapeutic potential, particularly in thyroid disorders. This empirical knowledge gradually transitioned into rational drug design with the synthesis of halogenated aromatic compounds in the late 19th and early 20th centuries. Early iodinated benzoic acid derivatives emerged as radiographic contrast agents, capitalizing on iodine's radiopacity, while their structural relatives found utility as antiseptics and disinfectants.

The methoxy group (OCH₃) has maintained a persistent presence in pharmacologically active molecules throughout modern drug development. Its incorporation often serves multiple strategic purposes: electronic modulation of aromatic systems through resonance donation, enhancement of metabolic stability compared to hydroxyl analogs, and contribution to optimal lipophilicity profiles for membrane penetration. Comprehensive analysis reveals that methoxy-containing compounds constitute approximately 12% of approved small-molecule drugs, spanning therapeutic areas from central nervous system disorders to oncology [4]. The specific combination of methoxy with halogen substituents creates a versatile pharmacophore capable of diverse interactions with biological targets. In methyl 3,5-diiodo-4-methoxybenzoate, the juxtaposition of electron-donating methoxy with electron-withdrawing iodines generates a complex electronic profile that may facilitate unique binding interactions with proteins involved in cancer pathogenesis.

Table 1: Physicochemical Profile of Methyl 3,5-diiodo-4-methoxybenzoate

PropertyValueMeasurement Reference
Molecular FormulaC₉H₈I₂O₃ [5]
Molecular Weight417.97 g/mol [5]
Melting Point95°C [5]
Predicted Boiling Point412.4±45.0°C [5]
Predicted Density2.138±0.06 g/cm³ [5]
CAS Registry Number4253-10-5 [5]

Structural Analogs and Evolutionary Development (e.g., DIME, DIPE)

The therapeutic potential of methyl 3,5-diiodo-4-methoxybenzoate is best understood within the context of its structurally advanced analogs, particularly methyl-3,5-diiodo-4-(4'-methoxyphenoxy) benzoate (DIME) and its non-hydrolyzable ethanone analog (DIPE). These compounds exemplify the strategic evolution of iodinated benzoates toward enhanced anticancer activity. DIME maintains the diiodinated benzoate core but incorporates a 4'-methoxyphenoxy moiety instead of a simple methoxy group, significantly expanding its molecular footprint for target engagement. Molecular pharmacological studies reveal that DIME exerts its biological effects primarily through disruption of microtubule dynamics, specifically interfering with tubulin assembly during anaphase. This disruption prepares cells for G₂/M phase blockade, chromosomal aggregation, and ultimately caspase-3-mediated apoptosis—a programmed cell death pathway frequently dysregulated in malignancies [1].

The structural refinement from DIME to DIPE (1-[3,5-diiodo-4-(4'-methoxyphenoxy)-phenyl]-ethanone) represents a critical innovation in overcoming metabolic limitations. While DIME demonstrates remarkable tumor selectivity due to differential metabolism—normal tissue cells efficiently hydrolyze DIME whereas most tumor cells (except lung cancer) lack this hydrolytic capacity—this property also limits its therapeutic breadth. DIPE addresses this limitation through replacement of the hydrolyzable methyl ester with a non-hydrolyzable ethanone group (-COCH₃), conferring resistance to enzymatic degradation while maintaining the microtubule-targeting mechanism. This modification renders DIPE equally effective across diverse tumor types, including those capable of metabolizing DIME [1]. Cooperative studies with vincristine, a classical microtubule-targeting agent, demonstrate that DIME defines mutually exclusive cellular binding sites while synergistically enhancing tubulin disruption. This suggests that although both agents converge on microtubule destabilization, their precise molecular interactions differ, offering potential for combination regimens that circumvent resistance mechanisms.

Table 2: Comparative Analysis of Methyl 3,5-diiodo-4-methoxybenzoate Analogs

CompoundStructural FeatureKey Pharmacological PropertyTumor Selectivity Mechanism
Methyl 3,5-diiodo-4-methoxybenzoateMethyl ester with simple methoxy groupFoundational scaffold for analog developmentLimited research to date
DIME4'-Methoxyphenoxy extensionMicrotubule disruption → G₂/M arrest → apoptosisHydrolyzed by normal cells, not by tumors
DIPENon-hydrolyzable ethanone groupRetains DIME mechanism; broader tumor efficacyResistant to enzymatic hydrolysis

Position in Contemporary Anticancer Drug Discovery Pipelines

In the modern anticancer development landscape, methyl 3,5-diiodo-4-methoxybenzoate and its advanced derivatives occupy an emerging position as novel microtubule-targeting agents with distinct mechanisms from classical taxanes and vinca alkaloids. Contemporary research prioritizes compounds that exhibit tumor-selective toxicity, and the hydrolysis-dependent activity of DIME presents a compelling selectivity mechanism. Normal tissues express esterases that convert DIME to inactive metabolites, whereas tumor tissues generally lack these hydrolytic enzymes, allowing the intact molecule to accumulate and exert its antimitotic effects [1]. This differential metabolism creates a therapeutic window that potentially minimizes off-target toxicity—a significant advantage over conventional chemotherapeutics that indiscriminately target rapidly dividing cells.

Current investigative approaches focus on leveraging this scaffold within polypharmacology strategies, particularly through hybridization with complementary pharmacophores. The demonstrated synergy between DIME and vincristine provides clinical rationale for combination regimens targeting different tubulin binding sites [1]. Furthermore, the structural features of methyl 3,5-diiodo-4-methoxybenzoate—specifically its halogen-rich aromatic system and modifiable ester group—render it amenable to incorporation into dual-targeting molecules. Modern drug discovery increasingly explores such hybrids, as evidenced by the development of quinazoline-based molecules simultaneously inhibiting phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDACs) [6]. Computational approaches further accelerate the optimization of this scaffold, employing molecular docking to explore binding interactions with tubulin isotypes, pharmacophore modeling to define essential features for microtubule disruption, and ADMET prediction to guide structural modifications toward improved drug-like properties. The integration of these computational methodologies with experimental validation creates a robust framework for advancing methyl 3,5-diiodo-4-methoxybenzoate derivatives through preclinical development pipelines.

Table 3: Research Applications of Methyl 3,5-diiodo-4-methoxybenzoate Scaffold

Research ApplicationObjectiveCurrent Status
Microtubule-Targeted MonotherapyEvaluate selective antimitotic activityDIME/DIPE show preclinical efficacy [1]
Combination TherapySynergy with vinca alkaloids/taxanesDemonstrated with vincristine [1]
Hybrid Molecule DevelopmentDual targeting (e.g., kinase + HDAC inhibition)Conceptual stage; quinazoline precedents [6]
Computational ModelingBinding site mapping and ADMET optimizationEmerging application

Properties

CAS Number

4253-10-5

Product Name

Methyl 3,5-diiodo-4-methoxybenzoate

IUPAC Name

methyl 3,5-diiodo-4-methoxybenzoate

Molecular Formula

C9H8I2O3

Molecular Weight

417.97 g/mol

InChI

InChI=1S/C9H8I2O3/c1-13-8-6(10)3-5(4-7(8)11)9(12)14-2/h3-4H,1-2H3

InChI Key

JGOPAYNWHLCZRT-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1I)C(=O)OC)I

Canonical SMILES

COC1=C(C=C(C=C1I)C(=O)OC)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.